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Compound of Interest

Compound Name: Nickel carbide (NiC)

Cat. No.: B15176714

This guide provides a comprehensive comparison of thermodynamic models and supporting
experimental data for liquid Nickel-Carbon (Ni-C) alloys. It is designed for researchers and
scientists in materials science and metallurgy, offering detailed experimental protocols,
guantitative data summaries, and a logical workflow for model validation.

Experimental Data for Ni-C Liquid Alloys

The validation of any thermodynamic model is contingent upon accurate experimental data.
Key thermophysical properties for the Ni-C liquid system include carbon solubility, surface
tension, and viscosity.

Carbon Solubility

Carbon solubility is a critical parameter in processes like steelmaking and casting. The
maximum solubility of carbon in liquid nickel is significantly higher than in its solid form,
reaching approximately 25.0 at.% C.[1] Experimental measurements are essential for
accurately modeling the liquid phase.
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Temperature Temperature C Solubility C Solubility
Reference

(°C) (K) (wt. %) (at. %)
1500 1773 ~5.2 ~21.3 2]
1550 1823 ~5.5 ~22.4 2]

In(S) = 2.480 -
700-1300 973-1573 - [3]

4880/T*

Note: S is the solubility in grams of carbon per 100 grams of nickel, and T is the absolute
temperature in Kelvin.

Surface Tension and Viscosity

Surface tension and viscosity are crucial for understanding and simulating fluid flow,
solidification, and casting processes.[4][5][6] These properties are sensitive to temperature and
composition. For pure liquid nickel, extensive research has been conducted to provide reliable
data, which serves as a baseline for its alloys.[7] Oxygen has been identified as a surface-
active element in liquid nickel and Fe-Ni alloys, meaning that an increase in oxygen potential
decreases the surface tension.[8]

Temperature

Property Value K) Conditions Reference
Surface Tension At liquidus
_ 1.460 N/m 1652 [9]
(Pure Ni) temperature
Temp. Coefficient
—6.361 x 104
of Surface - - [9]
N/m-K

Tension (Pure Ni)

Dynamic
) ) 1.563 wt% C,
Viscosity (Fe-C- ~14.6 mPa-s ~1823 ) [10]
4.495 wt% Ni

Ni alloy)

Dynamic
) ) ~0.8 wt% C,

Viscosity (Fe-C- ~16.0 mPa-s ~1823 ) [10]
) 1.084 wt% Ni

Ni alloy)
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Experimental Protocols

Accurate measurement of thermophysical properties at high temperatures is challenging. The
following are summaries of common experimental techniques.

Carbon Solubility Measurement: Equilibration and
Quench Method

This method is used to determine the maximum amount of carbon that can be dissolved in
liquid nickel at a specific temperature.

o Sample Preparation: High-purity nickel is placed in a graphite crucible.

e Heating: The assembly is heated in a controlled atmosphere (e.g., inert gas) to the desired
temperature, typically above the melting point of nickel (1455°C).

o Equilibration: The molten nickel is held at the target temperature for a sufficient duration to
allow it to become saturated with carbon from the crucible.

e Quenching: The crucible containing the molten alloy is rapidly cooled (quenched) in a copper
mold.[2] This rapid solidification "freezes" the high-temperature composition, preventing
carbon precipitation.

e Analysis: The carbon content of the quenched sample is then measured using chemical
analysis techniques such as combustion analysis.

Surface Tension Measurement: Oscillating Drop Method

This technique is often combined with containerless processing, such as electromagnetic
levitation (EML), to avoid contamination from a crucible.[7][9]

 Levitation: A metallic sample is levitated within a high-frequency electromagnetic field. The
field induces eddy currents in the sample, causing it to heat up and melt.

» Oscillation Induction: An additional, alternating magnetic field is applied to induce oscillations
in the molten droplet.
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e Frequency Measurement: The frequency of the droplet's surface oscillations is measured
optically. For small oscillations, this frequency (the Rayleigh frequency) is directly related to
the surface tension.[7]

o Calculation: The surface tension (y) is calculated using the Rayleigh equation: y = (3/8) * M *
wr?, where M is the mass of the droplet and wr is the angular Rayleigh frequency.[7]

Viscosity Measurement: Rotational Viscometer

High-temperature rotational viscometers are used to measure the resistance of a liquid to flow.
o Sample Melting: The alloy is melted in a crucible within a high-temperature furnace.

e Spindle Immersion: A spindle with a defined geometry is immersed in the molten metal.

e Rotation: The spindle is rotated at a constant, known angular velocity.

o Torque Measurement: The torque required to maintain the constant rotation is measured.
This torque is proportional to the viscous drag of the liquid.

o Calculation: The dynamic viscosity is calculated from the measured torque, the angular
velocity, and the geometry of the spindle and crucible.[10]

Thermodynamic Models for Ni-C Liquid Alloys

Thermodynamic models use mathematical descriptions to represent the Gibbs free energy of
different phases as a function of temperature, pressure, and composition.[11]

CALPHAD (Calculation of Phase Diagrams)

The CALPHAD method is a powerful approach for modeling multicomponent systems.[11] It
relies on thermodynamic databases developed by assessing experimental data and first-
principles calculations for binary and ternary subsystems.[12][13] For Ni-based superalloys,
databases like TCNI13 are available and include parameters for the liquid phase, allowing for
the calculation of properties like viscosity and surface tension.[14] The modeling process
involves fitting adjustable parameters in the Gibbs energy models to the available experimental
data.[11]
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Modified Quasichemical Model (MQM)

The MQM is particularly effective for systems with strong short-range ordering, as observed in

Ni-C liquid alloys.[15][16][17] It considers the interactions between pairs of atoms, providing a

more physically realistic description of the liquid state compared to random mixing models. This

model has been successfully used to re-optimize the Ni-C system by simultaneously

reproducing carbon solubility and other thermodynamic properties.[15][16]

Redlich-Kister-Muggianu (RKM) Model

The Redlich-Kister polynomial is a widely used mathematical formalism to describe the excess

Gibbs energy of mixing in binary systems. The Muggianu method is one of several geometric

extrapolation techniques used to extend these binary descriptions to ternary or multicomponent

systems.[18] This sub-regular solution model is effective for many liquid ternary alloys.[18]

Application to Ni-C

Model Key Feature Reference
System
Used in databases
Phenomenological (e.g., TCNI13) to
approach using calculate phase
CALPHAD databases for equilibria and [11][14][19]
multicomponent thermophysical
systems. properties of Ni-based
alloys.
Successfully
reproduces C
- Accounts for short- N )
Modified o solubility and partial
) ) range ordering in the [15][16][17]
Quasichemical Model o enthalpy data by
liquid phase. T )
considering Ni-C
interactions.
Polynomial Used to fit and
) ) representation of describe the
Redlich-Kister- ) )
) excess Gibbs energy, thermodynamic [18][20]
Muggianu . s
extended to ternary properties of mixing in
systems. liquid alloys.
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Model Validation Workflow

The validation of a thermodynamic model involves a systematic comparison of calculated
results with experimental data. This iterative process ensures the reliability and predictive

power of the model.
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Caption: Workflow for thermodynamic model development and validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Guide to Thermodynamic Modeling and
Validation of Ni-C Liquid Alloys]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176714#thermodynamic-modeling-and-validation-
of-ni-c-liquid-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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